REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][OH:4].[OH-].[K+].[NH2:7][C:8]1[C:13]([Cl:14])=[CH:12][N:11]=[C:10](Cl)[C:9]=1[Cl:16]>CS(C)=O>[NH2:7][C:8]1[C:13]([Cl:14])=[CH:12][N:11]=[C:10]([O:4][CH2:3][CH2:2][NH2:1])[C:9]=1[Cl:16] |f:1.2|
|
Name
|
|
Quantity
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21.4 g
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Type
|
reactant
|
Smiles
|
NCCO
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
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NC1=C(C(=NC=C1Cl)Cl)Cl
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
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150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted
|
Type
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ADDITION
|
Details
|
The solution was added to a mixture
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Type
|
TEMPERATURE
|
Details
|
The mixture was heated for 11/2 hours at 138° C. to 150° C. under agitation
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Duration
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2 h
|
Type
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CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by pouring into ice water
|
Type
|
CUSTOM
|
Details
|
The solid which precipitated
|
Type
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FILTRATION
|
Details
|
was recovered by filtration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of hexane and chloroform
|
Type
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DISSOLUTION
|
Details
|
The solid was dissolved in 100 milliliters of dimethylsulfoxide
|
Type
|
ADDITION
|
Details
|
mixed with a solution
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
by quenching with ice water
|
Type
|
CUSTOM
|
Details
|
to precipitate the product as a solid which
|
Type
|
FILTRATION
|
Details
|
was recovered by filtration under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
This product was distilled under azeotropic conditions with benzene
|
Type
|
CUSTOM
|
Details
|
to remove water from the 4-amino-2-(2-aminoethoxy)-3,5-dichloropyridine product which
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=NC=C1Cl)OCCN)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |